2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSLRLXBDMTSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934364 | |

| Record name | (4-Chlorophenyl)(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15190-08-6 | |

| Record name | Acetonitrile, (p-chlorophenyl)(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)(dimethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chlorophenyl)(dimethylamino)acetonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (4-Chlorophenyl)(dimethylamino)acetonitrile

Introduction

(4-Chlorophenyl)(dimethylamino)acetonitrile, with the CAS Number 15190-08-6, is a distinct α-aminonitrile compound.[1] These structures are characterized by the presence of a nitrile group and an amino group attached to the same carbon atom. This unique arrangement makes α-aminonitriles highly valuable and versatile building blocks in organic synthesis. They serve as key intermediates in the preparation of a wide array of more complex molecules, including amino acids, heterocyclic compounds, and various pharmaceutical agents.[2] The presence of the 4-chlorophenyl group and the dimethylamino moiety on this particular molecule provides specific steric and electronic properties that can be exploited in targeted synthetic strategies. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development.

Physicochemical and Computed Properties

A summary of the core physicochemical and computed properties of (4-Chlorophenyl)(dimethylamino)acetonitrile is presented below. These properties are fundamental for its handling, purification, and use in reactions.

| Property | Value | Source |

| CAS Number | 15190-08-6 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| IUPAC Name | 2-(4-chlorophenyl)-2-(dimethylamino)acetonitrile | N/A |

| SMILES | CN(C)C(C#N)C1=CC=C(Cl)C=C1 | [1] |

| Appearance | Solid (Typical for similar compounds) | Inferred |

| XLogP3-AA (Computed) | 3.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 |

Molecular Structure

The structure of (4-Chlorophenyl)(dimethylamino)acetonitrile is foundational to its chemical behavior.

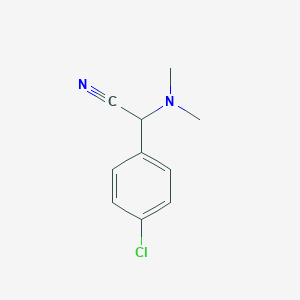

Caption: 2D structure of (4-Chlorophenyl)(dimethylamino)acetonitrile.

Synthesis and Reaction Mechanism

The synthesis of α-aminonitriles like (4-Chlorophenyl)(dimethylamino)acetonitrile is classically achieved via a Strecker-type reaction. This involves the one-pot reaction of an aldehyde (or ketone), an amine, and a cyanide source.

Experimental Protocol: Synthesis via Strecker Reaction

This protocol is a representative procedure based on established methodologies for similar compounds.

-

Reactant Preparation : In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 4-chlorobenzaldehyde (1 mole equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Addition : Cool the solution in an ice bath to 0-5 °C. Add a solution of dimethylamine (1.1 mole equivalent), either aqueous or in the same solvent, dropwise while maintaining the temperature.

-

Cyanide Addition : To the resulting iminium ion intermediate, add a solution of sodium or potassium cyanide (1.1 mole equivalent) in water dropwise. Caution : This step is highly exothermic and releases toxic cyanide gas if the solution becomes acidic. The pH must be carefully controlled and kept neutral or slightly basic.

-

Reaction : Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation :

-

Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Extract the aqueous layer three times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure (4-Chlorophenyl)(dimethylamino)acetonitrile.

Causality and Mechanism

The efficiency of the Strecker synthesis relies on the sequential formation of key intermediates. The reaction between the aldehyde and dimethylamine first forms a hemiaminal, which then dehydrates to form a reactive electrophilic iminium ion. The nucleophilic cyanide anion then attacks the iminium carbon to form the final α-aminonitrile product.

Caption: Mechanism of the Strecker synthesis for α-aminonitriles.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of (4-Chlorophenyl)(dimethylamino)acetonitrile.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons.

-

Aromatic Protons : Two doublets in the aromatic region (typically δ 7.2-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methine Proton (α-carbon) : A singlet for the proton on the carbon bearing the nitrile and amino groups. Its chemical shift would be influenced by the adjacent electron-withdrawing nitrile group and the electron-donating amino group.

-

Dimethylamino Protons : A singlet in the aliphatic region (typically δ 2.2-2.5 ppm) integrating to six protons, representing the two equivalent methyl groups of the dimethylamino moiety.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon NMR would provide information on all unique carbon atoms.[4]

-

Nitrile Carbon (C≡N) : A characteristic signal in the δ 115-125 ppm range.

-

Aromatic Carbons : Four signals for the aromatic carbons, with the carbon attached to the chlorine atom (ipso-carbon) showing a distinct shift.

-

Alpha-Carbon (C-CN) : The signal for the carbon atom bonded to both the nitrile and the amino group.

-

Dimethylamino Carbons : A single signal for the two equivalent methyl carbons.

-

-

IR (Infrared) Spectroscopy : The IR spectrum is used to identify key functional groups.

-

C≡N Stretch : A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹, characteristic of the nitrile group.

-

C-Cl Stretch : A strong absorption in the fingerprint region, typically around 1090-1015 cm⁻¹.

-

Aromatic C=C Stretches : Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-H Stretches : Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

-

-

MS (Mass Spectrometry) : Mass spectrometry provides the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

The reactivity of (4-Chlorophenyl)(dimethylamino)acetonitrile is centered around its key functional groups, making it a valuable precursor in medicinal chemistry.

-

Nitrile Group Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This provides a route to synthesize α-amino acids, which are fundamental components of many pharmaceutical compounds.

-

Role as a Synthetic Intermediate : α-Aminonitriles are precursors to a variety of nitrogen-containing heterocycles.[2] They are also used in the synthesis of more complex molecules where the nitrile group can be reduced to an amine or converted into other functional groups. The 4-chlorophenyl moiety is a common feature in many drugs, imparting lipophilicity and influencing metabolic stability.

-

Potential Pharmacological Relevance : While this specific compound is primarily a synthetic intermediate, the broader class of nitrile-containing compounds exhibits a wide range of biological activities and is found in numerous approved drugs.[2][5] Its structural motifs are relevant in the design of new chemical entities.

Caption: Synthetic utility of (4-Chlorophenyl)(dimethylamino)acetonitrile.

Safety and Handling

-

Hazard Classification : Likely to be classified as toxic if swallowed, in contact with skin, or if inhaled, similar to its precursors.[6] It may also cause skin and serious eye irritation.[6]

-

Handling Precautions :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It should be stored locked up.[6]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(4-Chlorophenyl)(dimethylamino)acetonitrile is a synthetically important α-aminonitrile. Its value lies in the strategic placement of reactive functional groups—the nitrile and the amino group—on a scaffold containing a pharmaceutically relevant chlorophenyl ring. Understanding its physicochemical properties, synthesis, and reactivity is crucial for leveraging its potential as a versatile intermediate in the design and development of novel organic compounds and potential drug candidates. Due to its presumed toxicity, strict adherence to safety protocols during its handling and use is imperative.

References

-

Organic Syntheses Procedure. (1955). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

-

PubChem. alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetonitrile. Retrieved from [Link]

- Google Patents. EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile.

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

-

PubChem. 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile. Retrieved from [Link]

-

YouTube. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. Retrieved from [Link]

-

University Course Material. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

- Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

-

Carl ROTH. Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

NIST WebBook. Acetonitrile, (dimethylamino)-. Retrieved from [Link]

-

iSuoChem. CAS 1333-86-4 Carbon black. Retrieved from [Link]

-

Cheméo. Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7). Retrieved from [Link]

-

PubChem. Dimethylaminoacetonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of alpha-Dimethylamino-4-chlorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-dimethylamino-4-chlorophenylacetonitrile, a substituted phenylacetonitrile with potential applications in medicinal chemistry and drug development. The document details the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound. In the absence of a directly published synthesis, this guide puts forth a scientifically grounded, two-step protocol involving the alpha-bromination of 4-chlorophenylacetonitrile followed by nucleophilic substitution with dimethylamine. Detailed experimental procedures, predicated on established chemical principles, are provided to facilitate its synthesis in a research setting. Furthermore, this guide includes predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in the characterization of the synthesized compound. The potential significance of α-aminonitriles in therapeutic agent development is also discussed, providing context for the relevance of this molecule in modern drug discovery.

Introduction: The Significance of α-Aminonitriles in Drug Discovery

α-Aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. They are valuable intermediates in organic synthesis, most notably as precursors to α-amino acids via the Strecker synthesis.[1][2] Beyond their role as synthetic building blocks, α-aminonitriles have garnered significant attention in pharmacology for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The incorporation of the α-aminonitrile moiety into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties, making them a point of interest for medicinal chemists.

The subject of this guide, alpha-dimethylamino-4-chlorophenylacetonitrile, is a tertiary α-aminonitrile. The presence of a 4-chlorophenyl group is a common feature in many pharmaceutical agents, often influencing metabolic stability and receptor binding. The dimethylamino group can affect the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical determinants of its biological activity. Substituted phenylacetonitriles, in general, are being explored for their potential as therapeutic agents, including as inhibitors of enzymes implicated in cancer progression.[4][5][6][7] This guide aims to provide the foundational knowledge necessary for the synthesis and characterization of this promising compound.

Molecular Structure and Physicochemical Properties

The molecular structure of alpha-dimethylamino-4-chlorophenylacetonitrile consists of a central tetrahedral carbon atom bonded to a 4-chlorophenyl group, a nitrile group, a hydrogen atom, and a dimethylamino group.

Molecular Diagram

Caption: 2D structure of alpha-dimethylamino-4-chlorophenylacetonitrile.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂ | - |

| Molecular Weight | 194.66 g/mol | - |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General observation for similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Low solubility in water. | General properties of similar organic molecules |

| pKa (of the conjugate acid) | Estimated 7-9 | Based on typical tertiary amines |

Proposed Synthetic Pathway

Synthetic Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scbt.com [scbt.com]

- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to the Characterization of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

Foreword: The rigorous identification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are foundational to modern drug development and chemical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for elucidating molecular structure, confirming identity, and assessing purity. This guide offers an in-depth technical analysis of the expected spectral data for the α-aminonitrile, 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile (CAS No: 15190-08-6)[1]. While a complete, publicly available experimental dataset for this specific molecule is scarce, this document leverages data from closely related analogs and first-principle spectroscopic theory to provide a robust predictive framework for its characterization. This approach is designed to equip researchers and scientists with the expertise to interpret experimental data as it is acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular skeleton and the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is expected to exhibit three distinct sets of signals corresponding to the aromatic protons, the benzylic methine proton, and the N,N-dimethyl protons.

-

Aromatic Protons (Predicted: δ 7.40-7.60 ppm): The 4-chlorophenyl group will present as a classic A₂B₂ spin system, appearing as two distinct doublets. The protons ortho to the chlorine atom are deshielded relative to the protons meta to it. Based on data for analogous structures like 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, where aromatic protons appear between δ 7.42 and 7.52 ppm, a similar range is anticipated[2].

-

Benzylic Methine Proton (-CH(CN)-) (Predicted: δ 4.8-5.0 ppm): This single proton is positioned at a tertiary carbon and is adjacent to three electron-withdrawing groups: the chlorophenyl ring, the nitrile group, and the dimethylamino group. This environment causes significant deshielding. In a related analog, this proton appears at δ 5.34 ppm[2]. A slightly upfield shift is predicted here due to the replacement of the N-aryl group with N-alkyl groups, which are less electron-withdrawing.

-

Dimethylamino Protons (-N(CH₃)₂): (Predicted: δ 2.3-2.5 ppm): The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet. This chemical shift is characteristic of N-methyl groups in α-aminonitriles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.55 | Doublet | 2H | Ar-H (ortho to -CH) |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -Cl) |

| ~4.90 | Singlet | 1H | -CH(CN)N- |

| ~2.40 | Singlet | 6H | -N(CH₃)₂ |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

-

Aromatic Carbons (Predicted: δ 128-138 ppm): Four signals are expected for the aromatic ring. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield (~δ 136 ppm), as will the ipso-carbon attached to the acetonitrile group (~δ 135 ppm). The remaining aromatic CH carbons will appear in the typical δ 128-130 ppm region.

-

Nitrile Carbon (-C≡N) (Predicted: δ 117-120 ppm): The nitrile carbon exhibits a characteristic chemical shift in this region, which is crucial for its identification[3].

-

Benzylic Carbon (-CH(CN)-) (Predicted: δ 60-65 ppm): This carbon is attached to nitrogen, a phenyl ring, and a nitrile group, placing its resonance significantly downfield from typical aliphatic carbons.

-

Dimethylamino Carbons (-N(CH₃)₂) (Predicted: δ 40-45 ppm): The two equivalent methyl carbons will produce a single signal in this range.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~136.0 | Ar-C (C-Cl) |

| ~135.2 | Ar-C (ipso-C) |

| ~129.8 | Ar-CH |

| ~128.9 | Ar-CH |

| ~118.5 | -C≡N |

| ~62.0 | -CH(CN)N- |

| ~42.5 | -N(CH₃)₂ |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[4].

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 220-240 ppm, 64k data points, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at δ 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups, providing a molecular "fingerprint"[5].

Predicted IR Spectral Data

The IR spectrum will be dominated by a few key absorption bands that are diagnostic for the structure of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile.

-

C≡N Stretch (Predicted: 2240-2250 cm⁻¹): This is a highly characteristic and reliable absorption for a nitrile group. It typically appears as a sharp, medium-intensity peak in this region[6]. The IR spectrum of a similar α-aminonitrile shows this peak at 2250 cm⁻¹[2].

-

C-H Stretches (Predicted: 2800-3100 cm⁻¹): This region will contain multiple peaks. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) will appear just below 3000 cm⁻¹[7].

-

C=C Aromatic Stretch (Predicted: 1490-1600 cm⁻¹): Aromatic rings typically show two to three sharp bands of variable intensity in this region. A prominent peak around 1490 cm⁻¹ is expected for the para-substituted ring.

-

C-Cl Stretch (Predicted: 1090-1100 cm⁻¹): The stretching vibration for an aryl chloride bond is expected in the fingerprint region and can be a useful confirmation of the chlorine substituent.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2960, 2870 | Medium | Aliphatic C-H Stretch |

| ~2245 | Medium, Sharp | C≡N (Nitrile) Stretch |

| ~1595, 1490 | Medium, Sharp | C=C Aromatic Ring Stretch |

| ~1095 | Strong | Ar-Cl Stretch |

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Compress the mixture into a transparent pellet using a hydraulic press.

-

-

Background Collection: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan to record the spectrum of atmospheric H₂O and CO₂.

-

Sample Collection: Place the KBr pellet containing the sample into the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum. Identify and label the major absorption peaks and correlate them with known functional group frequencies.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern[8].

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₁₁ClN₂. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms should have an even nominal molecular weight. However, the presence of chlorine complicates this. The calculated molecular weight is ~194.66 g/mol [1]. The mass spectrum will show two molecular ion peaks due to the natural isotopic abundance of chlorine: [M]⁺ at m/z 194 (for ³⁵Cl, ~75.8% abundance) and [M+2]⁺ at m/z 196 (for ³⁷Cl, ~24.2% abundance), in an approximate 3:1 intensity ratio. This isotopic signature is a definitive indicator of a single chlorine atom.

-

Major Fragmentation Pathway (α-Cleavage): Amines are known to undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen)[9][10]. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, the most favorable α-cleavage would be the loss of the chlorophenyl radical to form the [M - C₆H₄Cl]⁺ fragment. This iminium ion, [(CH₃)₂N=CH-C≡N]⁺, would be highly stabilized and is predicted to be the base peak of the spectrum.

Predicted Key Fragments:

-

m/z 194/196 ([M]⁺): The molecular ion peaks, showing the characteristic 3:1 isotopic pattern for chlorine.

-

m/z 83 (Base Peak): Resulting from the loss of the chlorophenyl radical (•C₆H₄Cl, mass 111). This corresponds to the [(CH₃)₂N=CHCN]⁺ iminium ion.

-

m/z 111/113: Corresponding to the chlorophenyl cation [C₆H₄Cl]⁺, although this is likely to be less abundant than the fragment at m/z 83.

Table 4: Predicted Key Fragments in EI-MS

| m/z | Predicted Intensity | Assignment |

|---|---|---|

| 196 | Low | [M+2]⁺ Isotope Peak (C₁₀H₁₁³⁷ClN₂) |

| 194 | Medium | Molecular Ion [M]⁺ (C₁₀H₁₁³⁵ClN₂) |

| 113 | Low | [C₆H₄³⁷Cl]⁺ |

| 111 | Medium | [C₆H₄³⁵Cl]⁺ |

| 83 | High (Base Peak) | [M - C₆H₄Cl]⁺ ; Iminium ion |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and primary fragmentation pattern of the analyte.

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and subsequent fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways to explain the major peaks in the spectrum, especially the base peak.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile relies on the synergistic interpretation of NMR, IR, and MS data. The predicted data provides a clear roadmap for characterization: ¹H and ¹³C NMR will confirm the precise arrangement of atoms in the molecular framework; IR spectroscopy will verify the presence of the critical nitrile and chlorophenyl functional groups; and mass spectrometry will establish the molecular weight, confirm the presence of chlorine through its isotopic signature, and reveal a characteristic fragmentation pattern dominated by α-cleavage. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, a critical step in any chemical research or drug development pipeline.

References

- MJM. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link] (A similar version is available at )

- BLDpharm. 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile. (CAS 15190-08-6).

-

PubChem. 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

ResearchGate. (2017). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. Available at: [Link]

- Google Patents. EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile.

-

Reich, H. J. Infrared Spectroscopy. University of Wisconsin. Available at: [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

-

MDPI. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 23(1), 16. Available at: [Link]

-

RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12(35), 11776-11786. Available at: [Link]

-

ResearchGate. (2021). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Available at: [Link]

-

ResearchGate. FT-IR spectra of the reaction mixture in acetonitrile with increase in time. Available at: [Link]

-

SpectraBase. 2-(Benzylamino)-2-(4-bromophenyl)acetonitrile. Available at: [Link]

-

YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Available at: [Link]

-

ACS Publications. (2017). Metal-Free Aerobic Oxidative Cyanation of Tertiary Amines: Azobis(isobutyronitrile) (AIBN) as a Sole Cyanide Source. The Journal of Organic Chemistry, 82(19), 10568-10574. Available at: [Link]

-

ResearchGate. Theoretical IR spectra in the nitrile (νCN) stretching region. Available at: [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available at: [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Available at: [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Available at: [Link]

-

Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

-

YouTube. (2016). Make p-Chlorophenyl Acetonitrile. Available at: [Link]

-

Scientific Laboratory Supplies. LC-MS Grade Solvents and Reagents. Available at: [Link]

-

SINTEF Blog. (2021). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. Available at: [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

-

National Institutes of Health. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(6), 1011-1022. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

New Drug Approvals Blog. organic synthesis. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Rice Office of Research. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Mascot. Peptide fragmentation. Available at: [Link]

-

J-Global. 2-(2-Chlorophenyl)-2-(methylamino)acetonitrile. Available at: [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

SpectraBase. 2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile. Available at: [Link]

Sources

- 1. 15190-08-6|2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Putative Mechanism of Action for 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

Foreword: Navigating the Uncharted Territory of a Novel α-Aminonitrile

In the landscape of drug discovery and development, we often encounter compounds with intriguing structural motifs but a scarcity of direct biological characterization. 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile presents such a case. As a member of the α-aminonitrile class, it possesses a chemically reactive nitrile group adjacent to a tertiary amine and a halogenated aromatic ring system. While direct experimental evidence for its mechanism of action is not yet available in the public domain, its structural features provide a compelling foundation for a putative mechanistic hypothesis. This technical guide aims to deconstruct the molecule's constituent parts, leverage in silico predictive modeling, and draw upon structure-activity relationships of analogous compounds to propose a scientifically grounded hypothesis for its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a framework for initiating and guiding the preclinical investigation of this and similar novel chemical entities.

Deconstructing the Molecular Architecture: Clues from Chemical Motifs

The structure of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is a confluence of three key chemical features, each contributing to its potential pharmacological profile:

-

The α-Aminonitrile Core: This functional group is a well-established pharmacophore with a diverse range of biological activities, including anticancer, antiviral, and anthelmintic properties. The nitrile moiety, being an electrophilic "warhead," can potentially engage in covalent interactions with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes.[1] This suggests a possible mechanism involving irreversible or slowly reversible enzyme inhibition.

-

The 4-Chlorophenyl Group: The presence of a halogenated aromatic ring significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific interactions with protein targets. Chlorophenyl groups are common in a variety of drugs and are known to contribute to binding affinity through hydrophobic and halogen bonding interactions. However, it is also important to consider the potential for toxicological liabilities, as chlorophenols and their derivatives have been associated with mutagenicity and carcinogenicity.

-

The Dimethylamino Moiety: This tertiary amine group imparts basicity to the molecule, influencing its solubility, membrane permeability, and potential to interact with acidic residues in protein binding pockets. The dimethylamino group is a frequent constituent of centrally active agents, suggesting a potential for neurological effects.

In Silico Target Prediction: A Data-Driven Hypothesis

To move beyond generalized structure-activity relationships, we employed the SwissTargetPrediction web server, a robust tool for estimating the most probable protein targets of a small molecule based on the principle of similarity to known ligands.[2][3] The SMILES string for 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile, N#CC(C1=CC=C(Cl)C=C1)N(C)C , was used as the input for this analysis.

The in silico prediction revealed a high probability of interaction with several classes of enzymes and receptors, with a notable convergence on targets implicated in neurological and psychiatric disorders.

Table 1: Top Predicted Protein Targets for 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile by SwissTargetPrediction

| Target Class | Specific Predicted Targets (Examples) | Probability* | Putative Implication |

| Monoamine Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | High | Modulation of neurotransmitter levels in the synaptic cleft, suggesting potential antidepressant, anxiolytic, or psychostimulant effects. |

| Amine Oxidases | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | High | Inhibition of neurotransmitter breakdown, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine. |

| Sigma Receptors | Sigma-1 Receptor, Sigma-2 Receptor | Moderate | Involvement in a wide range of cellular functions, including ion channel modulation, neurotransmitter release, and cell survival. Ligands often exhibit psychotropic effects. |

| Ion Channels | Voltage-gated sodium channels, Voltage-gated calcium channels | Moderate | Modulation of neuronal excitability. |

| Cysteine Proteases | Cathepsins, Caspases | Moderate | Potential for covalent inhibition via the nitrile group, suggesting possible roles in apoptosis and inflammation. |

*Probability is a qualitative representation of the confidence score from the SwissTargetPrediction algorithm.

A Putative Mechanism of Action: Dual Inhibition of Monoamine Reuptake and Metabolism

Based on the in silico predictions and the known pharmacology of the constituent chemical motifs, we propose a primary putative mechanism of action for 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile centered on the modulation of monoaminergic neurotransmission. Specifically, we hypothesize that the compound acts as a dual inhibitor of monoamine transporters (DAT, SERT, NET) and monoamine oxidases (MAO-A, MAO-B) .

This dual-action model is supported by the structural resemblance of the molecule to known psychostimulants and antidepressants that target these systems. The 4-chlorophenyl ring can facilitate binding to the hydrophobic pockets of the transporter proteins, while the dimethylamino group is a common feature in many monoamine reuptake inhibitors.

The proposed signaling pathway is illustrated in the following diagram:

Figure 1: Putative mechanism of action for 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile.

Proposed Experimental Validation

To validate this putative mechanism, a series of in vitro and in vivo experiments are proposed. The following protocols are designed to be self-validating and provide a clear path to confirming or refuting the hypothesized mode of action.

In Vitro Target Engagement Assays

Objective: To determine the binding affinity and functional inhibition of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile on monoamine transporters and monoamine oxidases.

Experimental Workflow:

Figure 2: Experimental workflow for in vitro target validation.

Step-by-Step Methodologies:

-

Radioligand Binding Assays:

-

Prepare cell membranes expressing human DAT, SERT, or NET.

-

Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Synaptosomal Uptake Assays:

-

Isolate synaptosomes from rat striatum (for DAT), hippocampus (for SERT), and cortex (for NET).

-

Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Measure the amount of radioactivity taken up by the synaptosomes to determine the functional inhibition (IC₅₀) of the transporters.

-

-

MAO-Glo™ Assay:

-

Utilize a commercially available luminescent assay kit to measure the activity of recombinant human MAO-A and MAO-B.

-

Incubate the enzymes with a luminogenic substrate in the presence of increasing concentrations of the test compound.

-

Measure the luminescence signal, which is proportional to MAO activity, to determine the IC₅₀ values for MAO-A and MAO-B inhibition.

-

Cellular and In Vivo Functional Assays

Objective: To assess the downstream cellular and behavioral effects consistent with the proposed mechanism of action.

Experimental Protocols:

-

Neurotransmitter Release in PC12 Cells:

-

Culture PC12 cells, which are known to synthesize and release dopamine.

-

Treat cells with 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile.

-

Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration).

-

Measure extracellular dopamine levels using HPLC with electrochemical detection. An increase in dopamine levels would support the inhibition of reuptake.

-

-

Animal Models of Depression and Anxiety:

-

Administer the compound to rodents and evaluate its effects in standard behavioral paradigms such as the forced swim test (antidepressant-like activity) and the elevated plus maze (anxiolytic-like activity).

-

Concluding Remarks and Future Directions

This technical guide has laid out a putative mechanism of action for 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile based on a combination of its structural features and in silico target prediction. The proposed dual inhibition of monoamine transporters and monoamine oxidases provides a strong, testable hypothesis for its potential as a modulator of monoaminergic neurotransmission. The outlined experimental workflows offer a clear and logical path for the preclinical evaluation of this compound. Future research should also investigate its potential off-target effects, particularly on the predicted sigma receptors and ion channels, as well as a thorough toxicological profiling, given the presence of the chlorophenyl moiety. The exploration of this and similar novel α-aminonitriles holds the promise of uncovering new chemical entities with therapeutic potential for a range of neurological and psychiatric disorders.

References

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. ResearchGate. [Link]

-

Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. PubMed. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC. [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

-

In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). PubMed. [Link]

-

Identification of Psychoplastogenic N, N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure-Activity Relationship Studies. PubMed. [Link]

-

Synthesis and In vitro evaluation of bichalcones as novel anti-toxoplasma agents. Frontiers. [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. [Link]

- Process for the manufacture of n,n-dimethylaminoacetonitrile.

-

In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl). DergiPark. [Link]

-

Synthesis and biological evaluation of chiral alpha-aminoanilides with central antinociceptive activity. PubMed. [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. National Institutes of Health. [Link]

-

Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies. New Journal of Chemistry (RSC Publishing). [Link]

-

Acetonitrile, diethylamino. Organic Syntheses Procedure. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. PMC. [Link]

-

Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. YouTube. [Link]

-

Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. PubMed. [Link]

-

In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers. [Link]

-

Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction. YouTube. [Link]

-

We hope SwissTargetPrediction has been useful for your research. If so, please cite the following articles. SwissTargetPrediction. [Link]

Sources

The Strategic Utility of (4-Chlorophenyl)(dimethylamino)acetonitrile in Modern Pharmaceutical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical intermediates, α-aminonitriles stand out for their versatile reactivity and their established role in the construction of complex nitrogen-containing molecules.[1][2] This guide focuses on a particularly valuable member of this class: (4-Chlorophenyl)(dimethylamino)acetonitrile. We will delve into its synthesis, explore its critical applications in the preparation of prominent APIs, and dissect the chemical properties that underpin its utility. As a Senior Application Scientist, my aim is to provide not just a recitation of facts, but a deeper understanding of the causality behind the experimental choices, empowering researchers to leverage this versatile intermediate in their own drug discovery and development endeavors.

The Synthetic Pathway to (4-Chlorophenyl)(dimethylamino)acetonitrile: A Modern Approach via the Strecker Reaction

The most direct and efficient route to (4-Chlorophenyl)(dimethylamino)acetonitrile is the Strecker synthesis, a classic yet enduringly relevant multi-component reaction.[3][4][5] This one-pot condensation of an aldehyde, an amine, and a cyanide source offers a convergent and atom-economical approach to α-aminonitriles.

Mechanistic Rationale

The Strecker synthesis proceeds through the initial formation of an iminium ion from the reaction of 4-chlorobenzaldehyde with dimethylamine. This electrophilic intermediate is then intercepted by a nucleophilic cyanide anion to furnish the target α-aminonitrile. The choice of a cyanide source is critical and often involves the in situ generation from less hazardous precursors like trimethylsilyl cyanide (TMSCN) to enhance safety and control.

Figure 1: The Strecker synthesis pathway to (4-Chlorophenyl)(dimethylamino)acetonitrile.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of (4-Chlorophenyl)(dimethylamino)acetonitrile, adapted from established methodologies for Strecker reactions.[6]

Materials:

-

4-Chlorobenzaldehyde

-

Dimethylamine (2 M solution in THF)

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in methanol at 0 °C under an inert atmosphere, add dimethylamine solution (1.1 eq) dropwise.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture back to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-Chlorophenyl)(dimethylamino)acetonitrile.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-aminonitrile.

Pharmaceutical Applications: A Key Intermediate in Antihistamine Synthesis

The primary application of (4-Chlorophenyl)(dimethylamino)acetonitrile lies in its role as a key precursor in the synthesis of various pharmaceuticals. Its bifunctional nature, possessing both a nucleophilic amino group and a nitrile moiety that can be hydrolyzed to a carboxylic acid, makes it a versatile synthon. A prominent example is its potential utility in the synthesis of second-generation antihistamines like Cetirizine.

Retrosynthetic Analysis of Cetirizine

A retrosynthetic analysis of Cetirizine reveals that the core piperazine ring can be disconnected to unveil key fragments. One of these fragments is a substituted ethanolamine side chain, which can be constructed from a precursor like (4-Chlorophenyl)(dimethylamino)acetonitrile.

A Plausible Synthetic Route to a Cetirizine Analog

Figure 2: A plausible multi-step synthesis of a Cetirizine analog from (4-Chlorophenyl)(dimethylamino)acetonitrile.

Step-by-Step Conceptual Workflow:

-

Hydrolysis of the Nitrile: The nitrile functionality of (4-Chlorophenyl)(dimethylamino)acetonitrile is first hydrolyzed under acidic or basic conditions to yield the corresponding α-amino carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a suitable piperazine derivative, such as 1-(2-hydroxyethyl)piperazine, using standard peptide coupling reagents or after activation of the carboxylic acid (e.g., as an acyl chloride).

-

Reduction of the Amide: The newly formed amide is subsequently reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

N-Alkylation: The secondary amine in the piperazine ring is then alkylated with a haloacetic acid derivative (e.g., ethyl bromoacetate) to introduce the acetic acid side chain.

-

Final Hydrolysis: Finally, saponification of the ester yields the Cetirizine analog.

This conceptual pathway highlights the strategic importance of (4-Chlorophenyl)(dimethylamino)acetonitrile as a versatile starting material, enabling the construction of the complex molecular architecture of a Cetirizine-like molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective handling, purification, and reaction optimization.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₂ |

| Molecular Weight | 194.66 g/mol |

| Appearance | Expected to be a solid or high-boiling oil |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| ¹H NMR (CDCl₃, estimated) | δ 7.4-7.2 (m, 4H, Ar-H), 4.5-4.3 (s, 1H, CH), 2.4-2.2 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃, estimated) | δ 135-128 (Ar-C), 120-115 (CN), 60-55 (CH), 45-40 (N(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~3300 (N-H, if primary/secondary), ~2240 (C≡N), ~1600, 1500 (C=C, aromatic) |

| Mass Spectrum (EI) | Expected molecular ion peak at m/z 194/196 (due to Cl isotopes) |

Note: The spectroscopic data are estimations based on the analysis of structurally similar compounds, such as 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, and general chemical shift and vibrational frequency ranges.[6]

The Reactivity Landscape of the α-Aminonitrile Moiety

The synthetic power of (4-Chlorophenyl)(dimethylamino)acetonitrile stems from the dual reactivity of the α-aminonitrile functional group.

-

The Nitrile Group: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid, as demonstrated in the conceptual synthesis of the Cetirizine analog.

-

Reduced to a primary amine, providing an alternative route to diamine structures.

-

Act as a carbon nucleophile at the α-position under strongly basic conditions, although this is less common for tertiary α-aminonitriles.

-

-

The α-Amino Group: The dimethylamino group imparts basicity to the molecule and can participate in various reactions. Its presence also influences the reactivity of the adjacent stereocenter.

Conclusion

(4-Chlorophenyl)(dimethylamino)acetonitrile is a strategically important intermediate in pharmaceutical synthesis, offering a convergent and efficient entry point to complex molecular architectures. Its synthesis via the robust Strecker reaction and the versatile reactivity of its α-aminonitrile moiety make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, potential applications in the construction of antihistamines, and the fundamental chemical principles that govern its utility. By understanding the "why" behind the synthetic strategies involving this compound, researchers are better equipped to innovate and accelerate the development of new and improved therapeutics.

References

-

The Strecker Amino Acid Synthesis. (2018, November 12). Master Organic Chemistry. [Link]

- Methods for the manufacture of cetirizine. (CA2180993A1).

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). (2021). ResearchGate. [Link]

-

Sulfur-Enabled Dehydrogenative Transformation of Phenylacetonitriles to α-Iminonitriles with Aliphatic Amines. (2021). The Journal of Organic Chemistry. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2020). MDPI. [Link]

- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. (KR20030071858A).

- Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy-)-acetic acid and tis dihydrochloride. (KR970009728B1).

- Methods for the manufacture of cetirizine. (US6046332A).

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2020). ResearchGate. [Link]

-

Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). (2021). MDPI. [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses. [Link]

-

The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. (2011). Durham e-Theses. [Link]

-

Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. (2017). ResearchGate. [Link]

-

New manufacturing procedure of cetirizine. (2002). LookChem. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. CA2180993A1 - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]

- 8. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile. While specific experimental solubility data for this compound is not extensively available in public literature, this document offers a robust predictive analysis of its solubility in a range of aqueous and organic solvents based on its molecular structure and the known properties of analogous compounds. Furthermore, this guide presents comprehensive, step-by-step protocols for the experimental determination of its solubility, adhering to established industry standards. These methodologies include the reliable shake-flask method coupled with quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry. This document is intended to be an essential resource for researchers and professionals involved in the development and handling of this and structurally related molecules, providing both a theoretical framework and practical guidance for solubility assessment.

Introduction to 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is an organic compound featuring a central acetonitrile core substituted with a 4-chlorophenyl group and a dimethylamino group. This unique combination of functional moieties dictates its physicochemical properties, including its solubility, which is a critical parameter in various applications, particularly in the realm of pharmaceutical sciences and organic synthesis. The presence of a polar nitrile group, a basic tertiary amine, and a nonpolar aromatic ring suggests a nuanced solubility profile.

α-Aminonitriles, such as the title compound, are recognized for their significant role in pharmacology, exhibiting a range of biological activities including anticancer, antibacterial, and antiviral properties.[1] They also serve as valuable intermediates in the synthesis of natural and unnatural amino acids.[1] Given their importance, a thorough understanding of their solubility is paramount for formulation development, reaction optimization, and purification processes.

Predictive Analysis of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The overall polarity of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is a balance of its constituent functional groups:

-

4-Chlorophenyl Group: This aromatic ring is predominantly nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents. The presence of the chlorine atom slightly increases the molecule's polarity compared to an unsubstituted phenyl ring. Compounds with a 4-chlorophenyl group generally exhibit limited solubility in water but are soluble in solvents like diethyl ether.[3]

-

Dimethylamino Group: This tertiary amine is a polar and basic functional group. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like water and alcohols.[4] Amines are generally soluble in organic solvents such as alcohol, ether, and benzene.[5] The basic nature of the dimethylamino group suggests that the compound's solubility in aqueous solutions will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble ammonium salt.

-

Acetonitrile Group: The nitrile (-C≡N) group is polar due to the significant dipole moment of the carbon-nitrogen triple bond. This polarity can contribute to solubility in polar solvents.[4]

Analogous Compound Analysis:

To further refine our prediction, we can examine the solubility of structurally related pharmaceutical compounds such as chlorpheniramine and brompheniramine.

-

Chlorpheniramine: This antihistamine contains a 4-chlorophenyl group and a dimethylamino group, similar to the target compound, but attached to a pyridine ring and a propyl chain instead of an acetonitrile core. Chlorpheniramine's solubility in water is reported as 0.55 g/100 mL (5.5 mg/mL) at 20°C.[6] Its maleate salt is freely soluble in water (250 mg/mL) and ethanol (100 mg/mL).[7][8]

-

Brompheniramine: The bromo-analogue of chlorpheniramine, its maleate salt is also freely soluble in water (approximately 1g in 5mL) and soluble in alcohol and chloroform.[9] The solubility of brompheniramine maleate in ethanol, DMSO, and dimethylformamide is approximately 5, 10, and 15 mg/mL, respectively.[10]

Predicted Solubility Profile:

Based on the structural analysis and comparison with analogous compounds, the following solubility profile for 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile can be predicted:

-

Water: Slightly soluble. The presence of the polar dimethylamino and nitrile groups will likely afford some aqueous solubility, but the nonpolar 4-chlorophenyl group will limit it.

-

Aqueous Acids (e.g., dilute HCl): Soluble. The basic dimethylamino group will be protonated in acidic solutions, forming a more polar and water-soluble ammonium salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Soluble. These solvents can engage in hydrogen bonding with the dimethylamino and nitrile groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Soluble. The overall polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Sparingly soluble to insoluble. The polar functional groups will likely hinder solubility in highly nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Soluble. These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following sections provide detailed protocols for determining the equilibrium solubility of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[11][12] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Experimental Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorophenyl azide - Wikipedia [en.wikipedia.org]

- 4. Amino Nitriles - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 7. Chlorpheniramine Maleate - LKT Labs [lktlabs.com]

- 8. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]

- 9. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established principles of chemical reactivity to build a robust predictive model of its thermal behavior. We present detailed protocols for conducting rigorous thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in authoritative standards. Furthermore, we propose and elucidate the most probable decomposition mechanisms, including the retro-Strecker reaction and homolytic cleavage, supported by a thorough review of relevant literature. This document is intended to serve as an essential resource for professionals in drug development and chemical research, offering critical insights for ensuring the safe handling, storage, and processing of this and structurally related α-aminonitriles.

Introduction

2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is a tertiary α-aminonitrile, a class of compounds that are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including amino acids and various pharmaceuticals. The stability of such compounds under thermal stress is a critical parameter that dictates their viability in drug development, influencing everything from synthesis and purification to formulation and long-term storage. An in-depth understanding of a molecule's thermal decomposition profile is paramount for ensuring the safety of laboratory and manufacturing processes, as well as the integrity and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of the anticipated thermal stability and decomposition of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile. Given the limited publicly available experimental data for this specific compound, our analysis is built upon a foundation of established chemical principles and data from structurally related molecules. We will explore the likely decomposition pathways, drawing parallels from the behavior of benzylic tertiary amines, aryl nitriles, and chlorinated aromatic compounds.

Physicochemical Properties

A summary of the known and computationally predicted properties of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is presented in Table 1. These properties provide a baseline for understanding the physical behavior of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| CAS Number | 15190-08-6 | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar structures |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Predicted to be sparingly soluble in water | Inferred from structure |

Methodologies for Thermal Analysis

To ensure the generation of reliable and reproducible data on the thermal stability of any chemical entity, it is imperative to employ standardized and well-validated analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of thermal analysis, providing complementary information on mass changes and energetic transitions as a function of temperature.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis is depicted in the following workflow diagram. This process ensures that both the thermal stability (mass loss) and energetic transitions (melting, decomposition) are thoroughly characterized.

Caption: Figure 1: Experimental Workflow for Thermal Analysis

Thermogravimetric Analysis (TGA) Protocol

Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the residual mass at the end of the experiment. The protocol described below is based on the principles outlined in ASTM E1131 and ISO 11358.[1][2][3]

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and ASTM E1582.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for a good balance between resolution and experimental time.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant mass loss begins.

-

Identify the peak decomposition temperatures from the first derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC) Protocol

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, enthalpy of fusion, and the enthalpy of decomposition. This protocol is based on the principles of ASTM E1269.[4][5][6]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium for temperature, sapphire for heat capacity).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in the TGA.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the area under the corresponding peak.

-

Predicted Thermal Behavior and Decomposition Profile

Based on the analysis of structurally similar compounds, a predicted thermal profile for 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is presented in Table 2. It is crucial to note that these are estimated values and should be confirmed by experimental analysis.

| Parameter | Predicted Value | Method | Rationale/Comments |

| Melting Point (T_m) | 100 - 130 °C | DSC | Based on melting points of similar aromatic nitriles. An endothermic peak would be observed. |

| Onset of Decomposition (T_onset) | 180 - 220 °C | TGA | Tertiary amines and the quaternary carbon suggest moderate stability. The presence of the benzylic position could lower the onset temperature. |

| Peak Decomposition (T_peak) | 230 - 270 °C | TGA (DTG) | The temperature of the maximum rate of mass loss. |

| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g | DSC | Decomposition is expected to be an exothermic process. |

| Residual Mass @ 600 °C (N₂) | < 5% | TGA | The compound is expected to fully decompose into volatile products. |

Proposed Decomposition Mechanisms

The thermal decomposition of 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile is likely to proceed through several competing pathways, dictated by the relative bond strengths and the stability of the resulting intermediates. The primary proposed mechanisms are the retro-Strecker reaction and homolytic cleavage.

Retro-Strecker Reaction

The Strecker synthesis is a well-established method for forming α-aminonitriles.[7] The reverse reaction, a retro-Strecker, is a plausible thermal decomposition pathway. This mechanism involves the cleavage of the C-C bond between the quaternary carbon and the nitrile group, and the C-N bond of the dimethylamino group. This would lead to the formation of a stabilized iminium cation and a cyanide anion, which could then undergo further reactions.

Homolytic Cleavage

Given the presence of a benzylic position, homolytic cleavage of the C-C bond between the quaternary carbon and the chlorophenyl ring is another likely pathway. This would generate a stabilized benzyl radical and a dimethylaminoacetonitrile radical. Tertiary amines are also known to undergo α-cleavage, which in this case would involve the cleavage of a C-N bond to form a stabilized radical.

Secondary Decomposition Pathways

The initial decomposition products from the retro-Strecker reaction or homolytic cleavage are themselves reactive and would likely undergo further degradation at elevated temperatures. Possible secondary reactions include:

-

Elimination of HCl: Chlorinated aromatic compounds can undergo dehydrochlorination at high temperatures.[1][8]

-

Fragmentation of the Dimethylamino Group: The dimethylamino group could fragment to produce smaller amine fragments and hydrocarbons.

-

Reactions of the Nitrile Group: The nitrile group could undergo various reactions, including hydrolysis (if water is present) or polymerization.

A diagram illustrating the proposed primary decomposition pathways is shown below.

Caption: Figure 2: Proposed Primary Decomposition Pathways

Conclusion